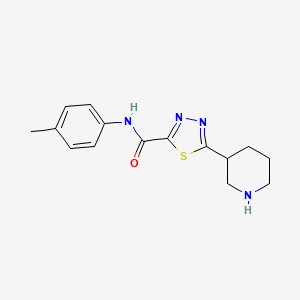

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

描述

属性

IUPAC Name |

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-10-4-6-12(7-5-10)17-13(20)15-19-18-14(21-15)11-3-2-8-16-9-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJYJVJNVVPBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160468 | |

| Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-62-8 | |

| Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1,3,4-Thiadiazole Intermediate

Starting Material: 4-chlorobenzoic acid (or analogous derivatives)

Esterification: The initial step involves converting 4-chlorobenzoic acid into methyl 4-chlorobenzoate using methanol and concentrated sulfuric acid as a catalyst, yielding the ester with approximately 80% efficiency.

Hydrazination: The methyl ester reacts with hydrazine hydrate in ethanol, producing hydrazide intermediates (e.g., methyl 4-chlorobenzohydrazide) with yields around 90%. This step introduces the hydrazine functionality essential for heterocycle formation.

Cyclization to Thiadiazole: The hydrazide undergoes cyclization in the presence of potassium hydroxide and carbon disulfide (CS₂), forming the 1,3,4-thiadiazole-2-thiol core. This cyclization typically occurs in ethanol at ambient temperature, with yields exceeding 94%.

4-chlorobenzoic acid → methyl 4-chlorobenzoate → methyl 4-chlorobenzohydrazide → 1,3,4-thiadiazole-2-thiol

Conversion to Sulfonyl Chloride Derivative

The thiol intermediate is chlorinated using chlorine gas in a suitable solvent such as 1,2-dichloroethane/water. This step is optimized by maintaining low temperature and continuous bubbling of chlorine to prevent overreaction or side reactions.

The resulting sulfonyl chloride intermediate is highly reactive and serves as a key electrophile for subsequent amine coupling.

Coupling with Piperidin-3-ylamine

The sulfonyl chloride reacts with piperidin-3-amine in an inert solvent like acetonitrile, with triethylamine acting as an acid scavenger to neutralize HCl generated during the process.

The reaction is conducted at room temperature, typically over 5 hours, with yields often exceeding 50-60%. The process is monitored via thin-layer chromatography (TLC).

Formation of the Carboxamide

The final step involves coupling the piperidinyl-sulfonamide intermediate with N-(4-methylphenyl) acyl derivatives, such as 4-methylphenyl isocyanates or acyl chlorides, under controlled conditions to form the desired carboxamide linkage.

Usually, this step is performed in anhydrous solvents with mild bases or catalysts, ensuring high purity of the final compound.

Reaction Conditions and Optimization Data

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | - | Reflux | 4-6 hrs | 80 | Efficient conversion |

| Hydrazination | Hydrazine hydrate | Ethanol | Room temp | 2.5 hrs | 90 | Complete conversion |

| Cyclization | KOH, CS₂ | Ethanol | Ambient | 6 hrs | >94 | High yield of thiadiazole core |

| Chlorination | Cl₂ | 1,2-dichloroethane/water | Low temp | 1-2 hrs | Variable | Monitored via TLC |

| Amine coupling | Piperidin-3-amine | Acetonitrile | Room temp | 5 hrs | 50-60 | Base: triethylamine |

Spectroscopic Validation

Infrared (IR): Characteristic bands include C=N (~1600–1550 cm⁻¹), sulfonyl (~1150–1190 cm⁻¹), and amide (~1650 cm⁻¹) stretches.

NMR: Proton NMR signals confirm aromatic, heterocyclic, and amide protons, with chemical shifts consistent with literature data.

Elemental Analysis: Confirms the molecular composition, matching theoretical values.

Notes and Considerations

- Reaction Monitoring: TLC and IR spectroscopy are essential for tracking reaction progress, especially during chlorination and coupling steps.

- Purification: Precipitation, filtration, and recrystallization are standard for isolating pure intermediates and final products.

- Safety: Chlorination with Cl₂ requires proper ventilation and safety measures due to toxicity and corrosiveness.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced piperidine derivatives.

科学研究应用

Medicinal Chemistry

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is primarily studied for its therapeutic potential . It exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has shown significant antibacterial and antifungal properties against various pathogens. For instance, derivatives of thiadiazole have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation. A study highlighted its effectiveness against human cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as an anticancer agent .

Biological Research

In biological studies, this compound serves as a tool compound for investigating various biological processes:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in crucial metabolic pathways, leading to altered cellular functions .

- Receptor Binding Studies: It is utilized to study interactions with specific receptors, aiding in understanding signal transduction mechanisms.

Chemical Biology

In chemical biology contexts, this compound is employed to explore its interactions with biological macromolecules:

- Investigating Cellular Functions: The compound's effects on cellular functions and its mechanism of action are subjects of ongoing research. Its ability to intercalate into DNA may affect gene expression and cellular proliferation .

Industrial Applications

Though primarily focused on medicinal chemistry and biological research, there are potential industrial applications for this compound in the development of new materials or agrochemicals due to its unique chemical properties.

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of N-(4-methylphenyl)-5-piperidin-3-yl derivatives against MCF7 and HepG2 cell lines. The results indicated enhanced cytotoxicity correlated with the presence of the piperidine moiety .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of thiadiazoles were tested against various bacterial strains. The findings revealed that certain substitutions significantly improved efficacy compared to standard antibiotics .

作用机制

The mechanism of action of N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, leading to altered cellular functions.

Receptor Binding: Binding to specific receptors on the cell surface or within cells, modulating signal transduction pathways.

DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular proliferation.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substitution Patterns

The compound shares structural similarities with several 1,3,4-thiadiazole-2-carboxamides, differing primarily in the substituents on the aromatic ring and the heterocyclic moiety. Key analogs include:

Key Observations :

- Aryl Group Impact : The 4-methylphenyl substituent in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorophenyl) or polar substituents (e.g., dimethoxyphenyl). This may influence membrane permeability and bioavailability .

Antimicrobial Activity

- Antibacterial Effects: The analog N-(4-methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine (structurally related) demonstrated potent activity against Escherichia coli, Xanthomonas campestris, and Bacillus subtilis via agar diffusion assays . This suggests that the 4-methylphenyl group may enhance antibacterial potency compared to other substituents.

Antioxidant Activity

- FRAP Assay Results: A structurally similar compound, N-(3,5-dimethylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-oxadiazole-2-amine, exhibited superior antioxidant activity compared to butylated hydroxytoluene (BHT) .

Physicochemical Properties

- Solubility and Stability : The 4-methylphenyl group likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl derivatives) but improves stability against oxidative degradation .

- Crystallinity : Analogs with dimethoxyphenyl groups (e.g., 18p, 18q) exhibit higher melting points (199–222°C), suggesting stronger intermolecular interactions compared to alkyl-substituted derivatives .

生物活性

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives. Its structure incorporates a thiadiazole ring, a piperidine moiety, and a 4-methylphenyl group, which contribute to its unique chemical properties and biological activities. The compound is synthesized through various chemical reactions including cyclization and nucleophilic substitution .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against common bacterial strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| N-(4-methylphenyl)-... | Staphylococcus aureus | 0.22 |

| N-(4-methylphenyl)-... | Escherichia coli | 0.25 |

| N-(4-methylphenyl)-... | Pseudomonas aeruginosa | 0.30 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A series of related thiadiazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The incorporation of piperidine moieties enhances lipophilicity and bioactivity .

Case Study: Antitumor Efficacy

In a study examining the effects of various thiadiazole derivatives on MCF-7 cells, compounds with piperidine rings exhibited enhanced apoptosis rates compared to those without. This suggests that structural modifications can significantly impact therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors on cell surfaces or within cells, modulating signal transduction pathways.

- DNA Intercalation : The compound may intercalate into DNA structures, affecting gene expression and cellular proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-5-piperidin-3-yl... | Thiadiazole + Piperidine | Antimicrobial, Anticancer |

| N-(4-methylphenyl)-5-phenyl... | Thiadiazole + Phenyl | Moderate Anticancer |

| N-(4-methylphenyl)-5-piperidin-3-yl... | Thiadiazole + Piperidine + Thiol | Enhanced Antimicrobial |

常见问题

Q. Table 1: Key Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Cyclization Agent | POCl₃ | |

| Reaction Temperature | 90–100°C (reflux) | |

| Purification Method | Recrystallization (DMSO/H₂O) | |

| Coupling Reagent | EDCI or HATU |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH at ~3200–3400 cm⁻¹) .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., piperidinyl protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₉N₅OS₂: 378.1055) .

Q. Table 2: Analytical Characterization Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | C=O (1675 cm⁻¹), NH (3320 cm⁻¹) | |

| ¹H NMR | δ 7.2–7.8 (aryl-H), δ 2.3 (CH₃) | |

| HRMS | [M+H]⁺: 378.1055 |

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or heterocyclic (e.g., furan) groups to assess impact on bioactivity .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values) and compare with control compounds .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardized Protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Statistical Validation : Apply two-tailed Student’s t-test (p ≤ 0.05) to confirm significance, as used in thiadiazole bioactivity studies .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use PubChem’s 3D structure (CID: [compound-specific]) to model binding to enzymes like HDAC or PARP .

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS .

Advanced: What strategies mitigate instability during storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis, as recommended for related carboxamides .

- Excipient Screening : Test stabilizers (e.g., mannitol) in formulations to extend shelf life .

- Stability-Indicating HPLC : Monitor degradation under stress conditions (e.g., 40°C/75% RH) .

Advanced: How is target engagement validated in cellular assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。